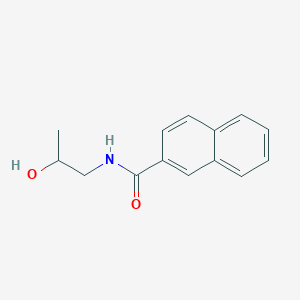![molecular formula C14H19ClN2O B7514589 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide, also known as CEP-22651, is a synthetic compound that belongs to the piperidine class of drugs. It has been studied extensively for its potential use in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective and neurorestorative effects in animal models of various neurological disorders.
Biochemical and Physiological Effects
1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a key role in the growth, survival, and maintenance of neurons. In addition, 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide has been shown to reduce the levels of various proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to play a key role in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide is its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective and neurorestorative effects in animal models of these diseases. In addition, 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
One of the main limitations of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide is its potential toxicity. It has been shown to have cytotoxic effects in various cell lines at high concentrations. In addition, the long-term safety of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide in humans is not fully understood.
将来の方向性
There are several future directions for the study of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide. One direction is the further investigation of its potential use in the treatment of various neurological disorders. This includes the development of more potent and selective inhibitors of GSK-3β, as well as the investigation of the long-term safety of these inhibitors in humans.
Another direction is the investigation of the potential use of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders. This includes the investigation of the synergistic effects of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide with other drugs such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Finally, the investigation of the potential use of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide in the treatment of other diseases such as cancer and diabetes is an area of future research. This includes the investigation of the mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide in these diseases, as well as the development of more potent and selective inhibitors of GSK-3β for the treatment of these diseases.
Conclusion
In conclusion, 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have neuroprotective and neurorestorative effects in animal models of these diseases. However, its potential toxicity and long-term safety in humans are still not fully understood. Further investigation of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide and its potential use in the treatment of neurological disorders is an area of future research.
合成法
The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide involves the reaction of 1-(2-chlorophenyl) ethylamine with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative effects in animal models of these diseases. In addition, 1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(12-4-2-3-5-13(12)15)17-8-6-11(7-9-17)14(16)18/h2-5,10-11H,6-9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQDECUANRDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)



![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)



![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)